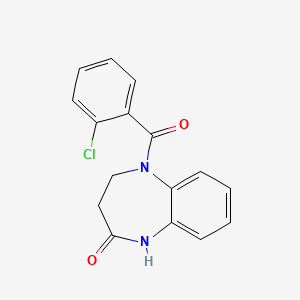

5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are generally synthesized via the fusion of benzene and diazepine rings .Scientific Research Applications

Chemical Synthesis and Characterization

Benzodiazepine derivatives, including "5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one," have been the subject of extensive research due to their wide range of biological applications. These compounds are synthesized and characterized through various chemical processes, highlighting their structural and molecular properties. For example, the synthesis of 1,4-benzodiazepin-2-ones via microwave-assisted irradiation offers higher yields in shorter reaction times compared to traditional methods, demonstrating the efficiency of modern synthetic techniques in producing these compounds (Mwande-Maguene et al., 2011).

Pharmacological Potential

The pharmacological properties of benzodiazepine derivatives are closely linked to their molecular structure, with many studies focusing on the relationship between these compounds' configurations and their potential therapeutic applications. These substances have been explored for their antiplasmodial activity, offering promising avenues for the treatment of diseases such as malaria (Mwande-Maguene et al., 2011). Additionally, theoretical studies using computational methods like Gaussian have provided insights into the molecular properties of benzodiazepine derivatives, which could be beneficial for understanding their reactivity and mechanisms in biological systems (Abirou et al., 2007).

properties

IUPAC Name |

5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-6-2-1-5-11(12)16(21)19-10-9-15(20)18-13-7-3-4-8-14(13)19/h1-8H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUFRVATPJMNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)

![1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B2941829.png)